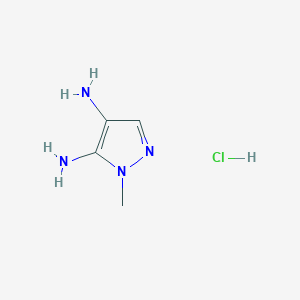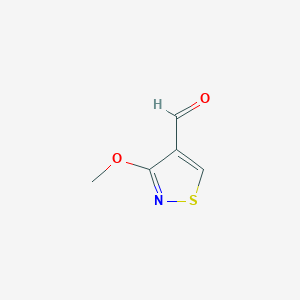
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride
Overview
Description
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H21ClFN and its molecular weight is 245.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride have been explored in various studies. For example, the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes showed potential as anticancer drugs. These complexes were characterized by various spectroscopic techniques and demonstrated significant cytotoxicity against a range of human tumor cell lines, suggesting potential applications in cancer therapy (Basu Baul et al., 2009).
Catalytic Applications
The catalytic applications of compounds structurally similar or related to this compound have been investigated. For instance, manganese-mediated synthesis of cyclic peroxides from alkenes demonstrated the versatility of these compounds in facilitating chemical reactions, highlighting their potential utility in synthetic organic chemistry (Qian et al., 1992).
Novel Synthesis Approaches
Innovative synthesis methods for derivatives of 3-fluoro-1-aminoadamantane, a compound similar in structural aspects to this compound, have been developed. These methods offer rapid and convenient routes to these compounds, potentially facilitating their application in various research and development contexts (Anderson et al., 1988).
Antimicrobial and Antifungal Activity
Research into the antimicrobial and antifungal activities of derivatives and related compounds has shown promising results. For example, the synthesis and characterization of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones demonstrated activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Banpurkar et al., 2018).
Properties
IUPAC Name |
3-ethyl-1-(4-fluorophenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN.ClH/c1-3-10(4-2)9-13(15)11-5-7-12(14)8-6-11;/h5-8,10,13H,3-4,9,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPGXKGNNZKROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489891.png)


![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)


![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)



